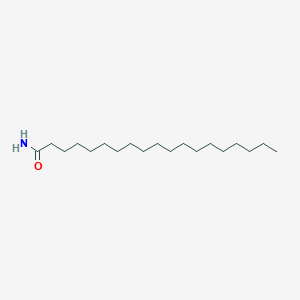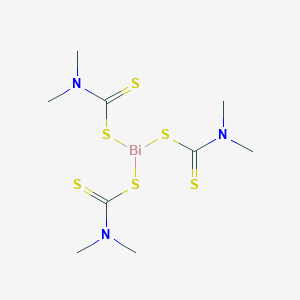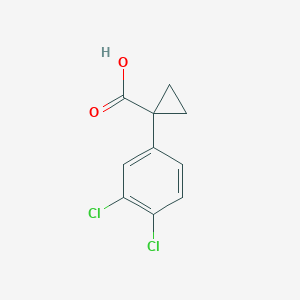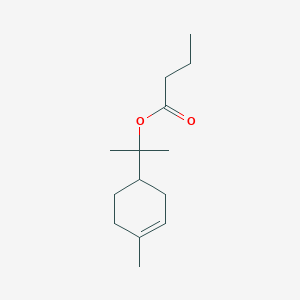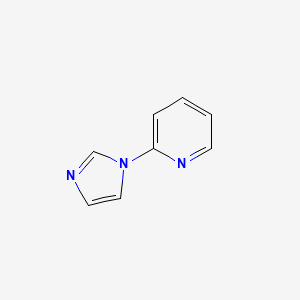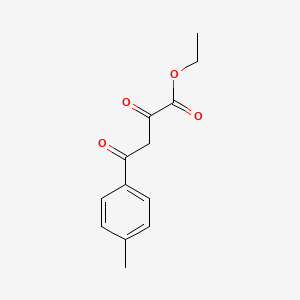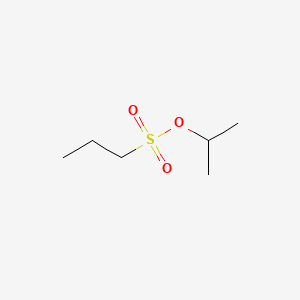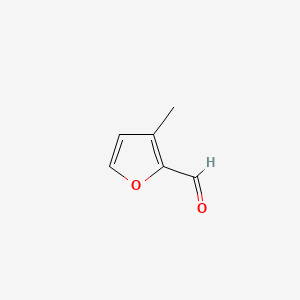
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate
Vue d'ensemble
Description
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, also known as benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate or BPC-P, is a compound that has been studied for its potential applications in scientific research. BPC-P is a chiral compound, which means that it has two different forms, each with its own unique properties. BPC-P is an important compound due to its ability to interact with many different molecules, making it a useful tool in many different areas of research.
Applications De Recherche Scientifique
Co-crystallization and Crystal Engineering
The study by Chesna et al. (2017) illustrates the application of benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate in co-crystallization to achieve non-centrosymmetric crystal growth. This compound co-crystallizes with benzoic acid, forming a hydrogen-bonded network that is crucial for the development of chiral materials and could have implications in pharmaceutical crystallization processes and material science (Chesna et al., 2017).
Catalysis and Organic Transformations
Research by Bender and Widenhoefer (2005) demonstrates the role of this compound in platinum-catalyzed intramolecular hydroamination reactions. The study showcases its effectiveness in forming pyrrolidine derivatives, highlighting its utility in complex organic synthesis and the development of new methodologies for nitrogen-containing compounds (Bender & Widenhoefer, 2005).
Enzyme Activity Studies
Phillips and Leonard (1976) used a derivative of benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate to study phenoloxidase activity in fungal extracts. This application is crucial for understanding enzymatic pathways in fungi, potentially impacting agricultural and pharmaceutical industries by elucidating the mechanisms of fungal resistance and pathogenicity (Phillips & Leonard, 1976).
Pharmaceutical Chemistry
Muchowski et al. (1985) explored the synthesis and evaluation of derivatives for anti-inflammatory and analgesic activities. This research underscores the compound's significance in the development of new therapeutic agents, offering insights into structure-activity relationships and potential drug discovery (Muchowski et al., 1985).
Environmental Chemistry
The degradation of environmental pollutants, such as benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1, was studied by Moody et al. (2004). The research highlights the utility of benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate derivatives in environmental bioremediation, specifically in the breakdown of complex organic pollutants, thus contributing to cleaner technologies and environmental preservation (Moody et al., 2004).
Mécanisme D'action
Target of Action
It has been found to have inhibitory activity against the post-proline cleaving enzyme from flavobacterium meningosepticum . This enzyme plays a crucial role in the breakdown of proline-rich proteins.
Biochemical Pathways
Given its inhibitory activity against the Post-proline cleaving enzyme, it can be inferred that it may impact the breakdown of proline-rich proteins .
Result of Action
Given its inhibitory activity against the post-proline cleaving enzyme, it can be inferred that it may impact the breakdown of proline-rich proteins .
Propriétés
IUPAC Name |
benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUCLKCQKXMM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350871 | |
| Record name | Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50888-84-1 | |
| Record name | Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




